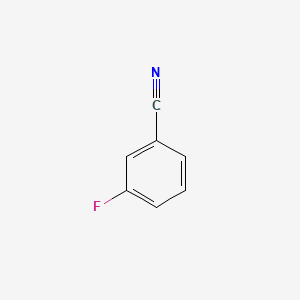

3-Fluorobenzonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTPKAROPNTQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059954 | |

| Record name | Benzonitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-54-3 | |

| Record name | 3-Fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92WAP6RV75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Fluorobenzonitrile (CAS 403-54-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of 3-fluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The information is presented to support laboratory research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Properties

This compound is an organic halogenated aromatic compound.[1] It is comprised of a benzene (B151609) ring substituted with a fluorine atom and a nitrile functional group.[1] At room temperature, it typically appears as a clear, colorless to pale yellow liquid.[1][2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Molecular Formula | C₇H₄FN | |

| Molecular Weight | 121.11 g/mol | [3][4] |

| Melting Point | -16 °C | (lit.)[3][5][6][7] |

| Boiling Point | 182-183 °C | at 753 mmHg (lit.)[5][6][7] |

| Density | 1.133 g/mL | at 25 °C (lit.)[3][5][6][7] |

| Refractive Index (n_D) | 1.5043 - 1.5055 | at 20 °C (lit.)[5][6][7] |

| Flash Point | 68 °C | closed cup[6] |

Experimental Protocols for Physical Property Determination

The following are generalized, standard laboratory protocols for determining the key physical properties of liquid organic compounds such as this compound.

Melting Point Determination (for low-melting solids)

The melting point is a critical indicator of purity for a crystalline organic compound. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, which is then sealed at one end.[2][4] The compound should be packed to a height of 1-2 mm.[2]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating bath (such as a Thiele tube with mineral oil) or a calibrated melting point apparatus.[8]

-

Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature.[4] The temperature is recorded at the first sign of melting (the appearance of liquid) and when the last crystal dissolves completely. This range is the melting point.[9] For accuracy, a slow heating rate of about 2°C per minute is recommended near the expected melting point.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][10]

Methodology (Capillary Tube Method):

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube.[7] A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end above the surface.[10]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath.[1][7]

-

Heating and Observation: The bath is heated gently.[11] As the liquid approaches its boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.[1][10] The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Density Measurement

Density is the mass per unit volume of a substance and is typically measured in g/mL for liquids.[12]

Methodology (Volumetric Method):

-

Mass of Empty Container: A clean, dry volumetric flask or graduated cylinder is weighed accurately on an analytical balance.[12][13]

-

Volume of Liquid: The liquid is added to the volumetric flask up to the calibration mark. For a graduated cylinder, a specific volume is carefully measured.[13][14]

-

Mass of Filled Container: The container with the liquid is weighed again.[12][13]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.[12]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance and is a useful physical property for identifying liquids.[15]

Methodology (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[16]

-

Sample Application: The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.[16] A few drops of the sample liquid are then placed on the lower prism.[16]

-

Measurement: The prisms are closed, and light is directed through the sample. The refractometer is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.[16]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[15]

Synthesis and Purification Workflow

Aryl nitriles like this compound are important intermediates in organic synthesis.[17] They can be synthesized through various methods, such as the cyanation of aryl halides.[18][19] The following diagram illustrates a general workflow for the synthesis and subsequent purification of an aryl nitrile.

Caption: General workflow for the synthesis and purification of an aryl nitrile.

This generalized workflow begins with the reaction of an aryl halide with a cyanation reagent in a suitable solvent, followed by heating.[18] After the reaction is complete, a work-up procedure involving quenching and extraction is performed to isolate the crude product.[6] Finally, the crude product is purified, typically by distillation for liquid compounds, to yield the pure aryl nitrile.[3][6][20] The purity and identity of the final product are then confirmed through various analytical techniques.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. How To [chem.rochester.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. flexbooks.ck12.org [flexbooks.ck12.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. byjus.com [byjus.com]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 13. scribd.com [scribd.com]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. athabascau.ca [athabascau.ca]

- 16. davjalandhar.com [davjalandhar.com]

- 17. researchgate.net [researchgate.net]

- 18. Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 20. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]

3-fluorobenzonitrile molecular structure and electronics

An In-depth Technical Guide on the Molecular Structure and Electronics of 3-Fluorobenzonitrile

Authored by: Gemini AI

Publication Date: December 19, 2025

Abstract

This compound (C₇H₄FN) is a halogenated aromatic organic compound that serves as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its molecular structure, characterized by a benzene (B151609) ring substituted with a fluorine atom and a nitrile group, imparts unique electronic properties that influence its reactivity and application. This technical guide provides a comprehensive overview of the molecular structure and electronic characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound consisting of a benzene ring where a hydrogen atom at position 3 is replaced by a fluorine atom and a cyano group is attached to position 1.[1] This meta-substitution pattern governs the molecule's electronic distribution, reactivity, and spectroscopic signatures. The presence of the highly electronegative fluorine atom and the electron-withdrawing nitrile group significantly influences the aromatic system. Understanding these fundamental properties is crucial for its application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can enhance metabolic stability and binding affinity.[1][2] At room temperature, it typically appears as a clear, colorless to yellow liquid.[1][3]

Molecular Structure

The geometry of this compound has been elucidated through various spectroscopic techniques and computational studies.[4][5] The molecule consists of 13 atoms and possesses 33 normal vibrational modes.[4][5] Density Functional Theory (DFT) calculations have been employed to determine its stable structure and vibrational frequencies.[4][5]

Structural Parameters

Computational studies, particularly DFT at the B3LYP level, provide precise information on the molecule's geometry. The key bond lengths and angles define its three-dimensional conformation.

| Parameter | Value (Calculated) | Description |

| Bond Lengths | ||

| C-F | ~1.35 Å | Carbon-Fluorine bond length |

| C≡N | ~1.15 Å | Carbon-Nitrogen triple bond length in the nitrile group |

| C-C (aromatic) | 1.38 - 1.40 Å | Carbon-Carbon bond lengths within the benzene ring |

| C-CN | ~1.45 Å | Bond length between the ring and the cyano carbon |

| Bond Angles | ||

| C-C-F | ~118° | Angle involving the fluorine-substituted carbon |

| C-C-CN | ~121° | Angle involving the nitrile-substituted carbon |

| C-C-C (aromatic) | 118 - 122° | Internal angles of the benzene ring |

Note: These values are typical approximations from DFT calculations and may vary slightly depending on the specific computational method and basis set used. Experimental data from techniques like X-ray crystallography would provide definitive values.

Molecular Visualization

The planar structure of this compound is depicted below, with the standard IUPAC numbering system for the benzene ring.

Caption: Figure 1: Structure of this compound.

Spectroscopic and Electronic Properties

The electronic nature of this compound has been extensively studied using a combination of experimental spectroscopy and quantum chemistry calculations.

Electronic Properties

The key electronic properties, including ionization energy and the HOMO-LUMO gap, provide insight into the molecule's stability and reactivity.

| Property | Experimental Value | Computational Method |

| Adiabatic Ionization Energy | 78,873 ± 5 cm⁻¹ | Mass Analyzed Threshold Ionization (MATI) |

| S₁ ← S₀ Excitation Energy | 35,989 ± 2 cm⁻¹ | Resonance Enhanced Multiphoton Ionization (REMPI) |

| Topological Polar Surface Area | 23.8 Ų | Computational |

| Hydrogen Bond Acceptor Count | 2 | Computational |

Data sourced from references[1][4][5].

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy difference between them (the HOMO-LUMO gap) indicates the molecule's excitability.

Caption: Figure 2: HOMO-LUMO energy gap concept.

Vibrational Spectroscopy

FTIR and FT-Raman spectroscopy are used to probe the vibrational modes of the molecule. Key vibrational frequencies have been assigned through experimental observation and confirmed with DFT calculations.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Description |

| ~3070 | C-H stretch | Aromatic C-H stretching vibrations. |

| ~2230 | C≡N stretch | Characteristic stretching of the nitrile group.[6] |

| ~1580 | C-C stretch | Aromatic ring carbon-carbon stretching. |

| ~1270 | C-F stretch | Stretching vibration of the carbon-fluorine bond.[6] |

| 1000 - 1300 | C-H in-plane bend | Bending of aromatic C-H bonds within the plane of the ring. |

| 750 - 1000 | C-H out-of-plane bend | Bending of aromatic C-H bonds out of the plane of the ring.[6] |

Note: Wavenumbers are approximate and based on data for structurally similar molecules like 3-fluoro-4-methylbenzonitrile.[6]

A standard protocol for obtaining vibrational spectra is as follows, adapted from studies on similar compounds.[6]

-

Sample Preparation: For FTIR analysis, the liquid sample of this compound can be analyzed directly as a thin film between KBr pellets. For FT-Raman, the sample is placed in a capillary tube.

-

FTIR Spectroscopy: The spectrum is recorded using an infrared spectrophotometer (e.g., Bruker 8400S) in the range of 400-4000 cm⁻¹. A KBr pellet technique is commonly used.

-

FT-Raman Spectroscopy: The spectrum is recorded using a spectrometer (e.g., Enwaveoptronics EZRaman) with a Nd:YAG laser operating at an excitation wavelength of 1064 nm. The spectral range is typically 50-3500 cm⁻¹.

-

Data Analysis: The resulting spectra are analyzed to identify the wavenumbers of the fundamental vibrational modes. These experimental values are then compared against frequencies calculated using computational methods (e.g., DFT with a B3LYP/6-311++G(d,p) basis set) for accurate assignment.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The fluorine atom causes characteristic splitting patterns in the spectra of adjacent protons and carbons.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H NMR | 7.3 - 7.6 | Multiplets | J(H,F) and J(H,H) couplings |

| ¹³C NMR | ~162 | Doublet | ¹J(C,F) |

| ~113 | Singlet | C1 (ipso-carbon of CN) | |

| 115 - 131 | Doublets/Singlets | Other aromatic carbons | |

| ~117 | Singlet | CN carbon |

Note: Data is based on typical values for fluorinated benzonitriles and may vary with solvent and instrument frequency. ¹³C NMR data for this compound is available.[7]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz).

-

Parameters: For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (~220 ppm) is used with proton decoupling.

-

Referencing: Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Synthesis and Reactivity

This compound is a versatile synthetic intermediate. Its synthesis and subsequent reactions are central to its utility.

Synthesis

One common laboratory and industrial synthesis method is fluorodenitration, where a nitro group is displaced by a fluoride (B91410) ion.

Caption: Figure 3: Synthesis of this compound.[3][8]

This protocol outlines the conversion of 3-nitrobenzonitrile to this compound.[3][8]

-

Reactant Mixture: In a reaction vessel equipped with a stirrer and condenser, combine 3-nitrobenzonitrile, potassium fluoride (KF), and a catalytic amount of a phase-transfer catalyst such as tetraphenylphosphonium (B101447) bromide (Ph₄PBr).

-

Solvent: The reaction can be carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane, or under solvent-free conditions at high temperature.

-

Reaction Conditions: Heat the mixture to a high temperature (typically 180-250°C) and stir vigorously to ensure good mixing of the heterogeneous components.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture and partition it between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity

The electronic properties of this compound dictate its reactivity. The electron-withdrawing nature of the fluorine and nitrile groups deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups, although meta-substitution is also observed.[9]

-

Nucleophilic Aromatic Substitution: It can undergo amination reactions with amines like morpholine (B109124) in DMSO at elevated temperatures.[3][8]

-

C-CN Bond Activation: The C-CN bond can be activated by transition metal complexes, such as those involving nickel(0), which is a key step in certain cross-coupling reactions.[10][11]

-

Reduction of Nitrile: The cyano group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid under appropriate conditions.

Caption: Figure 4: Key reactivity pathways for this compound.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic features. The interplay between the fluorine atom and the nitrile group on the aromatic ring results in distinct spectroscopic properties and a versatile reactivity profile. The data and protocols presented in this guide offer a foundational understanding for professionals engaged in chemical synthesis and drug development, enabling the effective utilization of this important chemical intermediate. Further research, particularly in experimental structure determination and advanced computational modeling, will continue to refine our knowledge of this compound and expand its applications.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 403-54-3,this compound | lookchem [lookchem.com]

- 4. Vibronic and Cationic Features of 2-Fluorobenzonitrile and this compound Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 7. This compound(403-54-3) 13C NMR spectrum [chemicalbook.com]

- 8. This compound | 403-54-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Electronic Properties of 3-Fluorobenzonitrile: A Theoretical and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the electronic properties of 3-fluorobenzonitrile. By integrating computational data with spectroscopic findings, this document offers a detailed understanding of the molecule's structure, vibrational dynamics, and electronic transitions, which are crucial for its application in pharmaceutical and materials science.

Introduction

This compound (3-FBN) is an aromatic organic compound featuring a benzene (B151609) ring substituted with a fluorine atom and a nitrile group at the meta position. This unique structure imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its electronic structure is paramount for predicting its reactivity, metabolic stability, and potential as a building block for advanced materials. This guide synthesizes findings from high-level computational chemistry and various spectroscopic methods to provide a robust profile of 3-FBN.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄FN |

| Molecular Weight | 121.11 g/mol |

| CAS Number | 403-54-3 |

| Appearance | Clear colorless to yellow liquid |

| Melting Point | -16 °C |

| Boiling Point | 182-183 °C |

| Density | 1.133 g/mL at 25 °C |

Theoretical and Computational Methodologies

Quantum chemical calculations are essential for elucidating the electronic properties of molecules like 3-FBN. Density Functional Theory (DFT) is the most prominently used method due to its balance of accuracy and computational efficiency.

-

Density Functional Theory (DFT): This is the workhorse for calculating optimized geometries, vibrational frequencies, and molecular orbitals. Studies on 3-FBN and similar molecules frequently employ the B3LYP functional with the 6-311++G(d,p) basis set.[3][4] For more detailed spectroscopic analysis, specific DFT methods are used:

-

High-Accuracy Energetic Methods: For precise thermodynamic data, composite methods like G3MP2B3 are utilized to calculate gas-phase enthalpies of formation, proton and electron affinities, and ionization enthalpies.[6]

-

Advanced Analysis: Geometries are sometimes reoptimized at higher levels, such as MP2/cc-pVTZ , to perform analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Nucleus-Independent Chemical Shift (NICS) computations.[6] Natural Bond Orbital (NBO) analysis is also employed to understand donor-acceptor interactions within the molecule.[6]

Experimental Protocols

Theoretical calculations are validated and complemented by a range of spectroscopic and experimental techniques.

-

Vibrational Spectroscopy:

-

Fourier Transform Infrared (FTIR) Spectroscopy: Typically performed using a KBr pellet technique, with spectra recorded in the 4000–400 cm⁻¹ range to identify functional groups and molecular vibrations.[3]

-

Fourier Transform (FT) Raman Spectroscopy: Often utilizes a 1064 nm Nd:YAG laser as the excitation source to obtain complementary vibrational data, particularly for non-polar bonds.[3]

-

-

Vibronic and Cationic Spectroscopy:

-

Two-Color Resonance-Enhanced Multiphoton Ionization (2-color REMPI): This high-resolution technique is used to measure the vibrational spectra of the first electronically excited state (S₁).[1][7]

-

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy: This method provides precise measurements of the adiabatic ionization energy and the vibrational features of the cationic ground state (D₀).[1][7]

-

-

Energetic Measurements:

Results and Discussion

The synergy between theoretical calculations and experimental data provides a detailed picture of 3-FBN's electronic properties.

DFT calculations provide the optimized molecular geometry (bond lengths and angles). These calculations are foundational for subsequent frequency and electronic property predictions. The molecule consists of 13 atoms and has 33 normal vibrational modes.[2] A comparison of theoretical and experimental vibrational frequencies allows for precise assignment of the spectral bands.

Table 2: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Experimental (S₁ State, REMPI)[8] | Theoretical (S₀ State, DFT) |

| Ring Deformation | 140 | Typically calculated |

| In-plane Bending (9a) | 385 | Typically calculated |

| In-plane Bending (6b) | 401 | Typically calculated |

| In-plane Bending (6a) | 470 | Typically calculated |

| β(CN) Bending | 560 | Typically calculated |

| Ring Breathing (1) | 660 | Typically calculated |

| C-H In-plane Bending (9b) | 1147 | Typically calculated |

| C-F Stretch (13) | 1271 | Typically calculated |

| C-C Stretch (19a) | 1374 | Typically calculated |

| C≡N Stretch | ~2230-2240 | Typically calculated |

| Note: Theoretical values for the ground state (S₀) are routinely calculated but were not explicitly tabulated in the cited high-resolution spectroscopic study, which focused on the S₁ state. The C≡N stretch is inferred from studies on similar molecules.[3] |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.[9]

High-resolution spectroscopy combined with DFT provides precise values for electronic transitions.[5][7]

Table 3: Key Electronic Properties of this compound

| Property | Method | Value |

| S₁ ← S₀ Excitation Energy | 2-color REMPI | 35,989 ± 2 cm⁻¹ |

| Adiabatic Ionization Energy | MATI Spectroscopy | 78,873 ± 5 cm⁻¹ (~9.78 eV) |

| Adiabatic Ionization Energy | Photoelectron Spectroscopy | 9.79 eV[1] |

| Gas-phase Enthalpy of Formation | G3MP2B3 Calculation | Calculated[6] |

| Proton & Electron Affinities | G3MP2B3 Calculation | Calculated[6] |

The excellent agreement between the MATI spectroscopy value and earlier photoelectron spectroscopy data confirms the accuracy of these measurements.[1]

Visualized Workflows and Relationships

To clarify the interplay between methods and properties, the following diagrams illustrate the logical flow of a typical study and the conceptual relationships of the molecule's electronic features.

References

- 1. laserspec.sxu.edu.cn [laserspec.sxu.edu.cn]

- 2. Vibronic and Cationic Features of 2-Fluorobenzonitrile and this compound Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Vibronic and Cationic Features of 2-Fluorobenzonitrile and this compound Studied by REMPI and MATI Spectroscopy and Franck-Condon Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Energetic study applied to the knowledge of the structural and electronic properties of monofluorobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. irjweb.com [irjweb.com]

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzonitrile via the Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 3-fluorobenzonitrile from 3-fluoroaniline (B1664137), employing the classical Sandmeyer reaction. This transformation is a cornerstone in synthetic organic chemistry for the introduction of a nitrile group onto an aromatic ring, a common structural motif in pharmaceuticals and functional materials.

Introduction and Reaction Principle

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a versatile method for substituting an aromatic amino group with a nucleophile via an intermediate diazonium salt.[1] The cyanation variant of this reaction allows for the formation of benzonitriles, which are valuable precursors for carboxylic acids, amides, and amines.[1][2]

The synthesis of this compound from 3-fluoroaniline proceeds in two critical stages:

-

Diazotization: The primary aromatic amine, 3-fluoroaniline, is converted into its corresponding diazonium salt, 3-fluorobenzenediazonium chloride. This reaction is conducted in a cold, acidic solution with sodium nitrite (B80452).[3] Temperature control is paramount, as diazonium salts are thermally unstable and can decompose if not kept at low temperatures (typically 0–5 °C).[2]

-

Cyanation: The diazonium salt is then introduced to a solution of a copper(I) cyanide.[3] This step is the core of the Sandmeyer reaction, where a copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), releasing nitrogen gas.[1] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[1]

Experimental Workflow

The overall process involves the careful preparation of the diazonium salt and its subsequent addition to the copper cyanide solution, followed by workup and purification to isolate the final product.

Detailed Experimental Protocol

This protocol is adapted from a well-established Organic Syntheses procedure for a related benzonitrile (B105546) synthesis and is tailored for the preparation of this compound.[3]

Part A: Preparation of the Copper(I) Cyanide Solution

-

In a suitable large vessel equipped with a mechanical stirrer, suspend copper(I) chloride in water.

-

Slowly add a solution of sodium cyanide in water to the copper(I) chloride suspension with stirring. An exothermic reaction will occur as the copper(I) cyanide complex forms.

-

Cool the resulting solution to 0–5 °C using an ice bath.

Part B: Diazotization of 3-Fluoroaniline

-

In a separate large vessel, add 3-fluoroaniline to concentrated hydrochloric acid.

-

Add a significant amount of crushed ice to bring the temperature of the mixture to 0 °C.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the cold 3-fluoroaniline hydrochloride suspension with vigorous stirring, ensuring the temperature is maintained between 0–5 °C by adding more ice as needed.

-

After the addition is complete, check for the presence of excess nitrous acid using starch-iodide paper. The test should be positive, indicating complete diazotization.

Part C: Sandmeyer Cyanation Reaction

-

To the cold copper(I) cyanide solution from Part A, add a layer of an organic solvent like toluene (B28343) or benzene.

-

Slowly and carefully add the cold 3-fluorobenzenediazonium chloride solution from Part B to the copper(I) cyanide solution with continuous, vigorous stirring.

-

Control the rate of addition to manage the evolution of nitrogen gas. A dark, oily precipitate may form.

-

After the addition is complete, continue stirring at 0–5 °C for approximately 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

-

Gently warm the mixture to around 50 °C to ensure the decomposition of any remaining diazonium salt and complete the reaction.

Part D: Workup and Purification

-

Separate the organic layer. The product can be isolated from the reaction mixture by steam distillation or solvent extraction.

-

If using solvent extraction, extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic layers and wash successively with dilute sodium hydroxide (B78521) solution, water, and brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Reaction Mechanism

The Sandmeyer reaction is initiated by a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This reduces the diazonium cation and generates an aryl radical, with the concomitant loss of dinitrogen (N₂). The aryl radical then reacts with the cyanide ligand on the resulting copper(II) species to form the final product and regenerate the copper(I) catalyst.

Quantitative Data

While yields can vary based on the precise reaction conditions and scale, the Sandmeyer cyanation is generally a high-yielding reaction. The following table summarizes expected data based on analogous preparations.

| Parameter | Value/Range | Notes |

| Starting Material | 3-Fluoroaniline | - |

| Key Reagents | NaNO₂, HCl, CuCN | CuCN can be generated in situ from CuCl and NaCN.[3] |

| Diazotization Temp. | 0–5 °C | Critical for stability of the diazonium salt.[2] |

| Cyanation Temp. | 0–50 °C | Initial reaction is cold, followed by warming.[3] |

| Typical Yield | 65–85% | Based on analogous Sandmeyer cyanation reactions. |

| Product Purity | >98% | After vacuum distillation. |

| Boiling Point | ~182 °C (at 760 mmHg) | - |

| CAS Number | 403-54-3 | - |

Safety Considerations

-

Toxicity: Sodium cyanide and copper cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They are typically generated and used in solution without isolation.[2]

-

Exothermic Reactions: Both the formation of the copper cyanide complex and the Sandmeyer reaction itself can be exothermic. Proper temperature control with ice baths is essential to prevent runaway reactions.

-

Gas Evolution: The reaction releases nitrogen gas, which must be safely vented.

This guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and conduct a thorough safety assessment before undertaking any experimental work.

References

Palladium-Catalyzed Cyanation for the Synthesis of 3-Fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the palladium-catalyzed cyanation reaction for the synthesis of 3-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details the core principles of the reaction, including catalyst systems, cyanide sources, and reaction mechanisms. A comprehensive summary of quantitative data from seminal studies is presented in tabular format for easy comparison. Furthermore, detailed experimental protocols are provided, alongside mandatory visualizations of the catalytic cycle and a general experimental workflow, to facilitate the practical application of this important transformation in a laboratory setting.

Introduction

Aryl nitriles are a critical class of compounds in organic synthesis, serving as versatile precursors for a wide range of functional groups, including amines, amides, carboxylic acids, and tetrazoles. The introduction of a fluorine atom into the aromatic ring can significantly modulate the physicochemical and biological properties of a molecule, making fluorinated benzonitriles, such as this compound, highly valuable building blocks in medicinal chemistry and materials science.

Traditionally, the synthesis of aryl nitriles has relied on methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[1] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles, offering milder reaction conditions, broader functional group tolerance, and the use of less toxic cyanide sources.[1] This guide focuses on the palladium-catalyzed cyanation of 3-halo-fluorobenzenes for the efficient and practical synthesis of this compound.

Palladium-Catalyzed Cyanation: Core Concepts

The palladium-catalyzed cyanation of aryl halides and pseudohalides is a powerful C-C bond-forming reaction. The general transformation involves the coupling of an aryl electrophile (Ar-X, where X = Cl, Br, I, OTf) with a cyanide source in the presence of a palladium catalyst.

Catalyst Systems

The success of the palladium-catalyzed cyanation is highly dependent on the catalyst system, which typically consists of a palladium precursor and a supporting ligand. While early methods utilized simple palladium salts, modern protocols often employ pre-formed catalysts or a combination of a palladium source and a sophisticated ligand to achieve high efficiency and broad applicability.

-

Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladacycle precatalysts.[1] Palladacycles are particularly effective as they are air- and moisture-stable and readily form the active Pd(0) species under the reaction conditions.[1]

-

Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting the desired catalytic cycle, and preventing catalyst deactivation. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as XPhos and tBuXPhos, have proven to be highly effective in promoting the cyanation of a wide range of aryl chlorides and bromides.[1]

Cyanide Sources

A significant advancement in palladium-catalyzed cyanation has been the development of less toxic and easier-to-handle cyanide sources.

-

Potassium Ferrocyanide (K₄[Fe(CN)₆]): This non-toxic, crystalline solid is a safe and practical alternative to highly toxic alkali metal cyanides.[1] It is an inexpensive and readily available reagent.

-

Zinc Cyanide (Zn(CN)₂): While still toxic, zinc cyanide is significantly less hazardous than sodium or potassium cyanide. It is a commonly used cyanide source in palladium-catalyzed reactions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for representative palladium-catalyzed cyanation reactions of aryl halides. This data is compiled from a general and highly efficient protocol developed by Buchwald and coworkers, which is applicable to a wide range of substrates, including the precursors to this compound.[1]

Table 1: Palladium-Catalyzed Cyanation of Aryl Chlorides [1]

| Entry | Aryl Chloride | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzonitrile | P1 (0.2) | L1 (0.2) | KOAc | 100 | 1 | 97 |

| 2 | 4-Chloroanisole | P1 (0.5) | L1 (0.5) | KOAc | 100 | 1 | 95 |

| 3 | 2-Chlorotoluene | P1 (1.0) | L1 (1.0) | KOAc | 100 | 1 | 92 |

Table 2: Palladium-Catalyzed Cyanation of Aryl Bromides [1]

| Entry | Aryl Bromide | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | P1 (0.1) | L1 (0.1) | KOAc | 100 | 1 | 99 |

| 2 | 4-Bromoanisole | P1 (0.2) | L1 (0.2) | KOAc | 100 | 1 | 98 |

| 3 | 2-Bromotoluene | P1 (0.5) | L1 (0.5) | KOAc | 100 | 1 | 96 |

P1 = A palladacycle precatalyst; L1 = XPhos ligand.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound from 3-bromo-1-fluorobenzene and 3-chloro-1-fluorobenzene. These protocols are adapted from the general procedure reported by Buchwald and coworkers for the cyanation of aryl halides.[1]

Synthesis of this compound from 3-Bromo-1-fluorobenzene

Reagents:

-

3-Bromo-1-fluorobenzene

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladacycle precatalyst (e.g., P1)

-

XPhos ligand (L1)

-

Potassium acetate (KOAc)

-

Dioxane

-

Deionized water

Procedure:

-

To a screw-top test tube equipped with a magnetic stir bar, add the palladacycle precatalyst (0.002 mmol, 0.2 mol%), XPhos ligand (0.002 mmol, 0.2 mol%), potassium ferrocyanide trihydrate (0.5 mmol, 0.5 equiv), and potassium acetate (0.125 mmol, 0.125 equiv).

-

Seal the test tube with a Teflon-lined septum cap.

-

Evacuate and backfill the tube with nitrogen gas (this cycle should be repeated three times).

-

Add 3-bromo-1-fluorobenzene (1.0 mmol, 1.0 equiv) via syringe.

-

Add dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir for 1 hour.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Synthesis of this compound from 3-Chloro-1-fluorobenzene

Reagents:

-

3-Chloro-1-fluorobenzene

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladacycle precatalyst (e.g., P1)

-

XPhos ligand (L1)

-

Potassium acetate (KOAc)

-

Dioxane

-

Deionized water

Procedure:

-

To a screw-top test tube equipped with a magnetic stir bar, add the palladacycle precatalyst (0.01 mmol, 1.0 mol%), XPhos ligand (0.01 mmol, 1.0 mol%), potassium ferrocyanide trihydrate (0.5 mmol, 0.5 equiv), and potassium acetate (0.125 mmol, 0.125 equiv).

-

Seal the test tube with a Teflon-lined septum cap.

-

Evacuate and backfill the tube with nitrogen gas (this cycle should be repeated three times).

-

Add 3-chloro-1-fluorobenzene (1.0 mmol, 1.0 equiv) via syringe.

-

Add dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir for 1 hour.

-

After cooling to room temperature, work up the reaction as described in section 4.1.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Catalytic Cycle of Palladium-Catalyzed Cyanation

The generally accepted mechanism for the palladium-catalyzed cyanation of aryl halides is depicted below.

References

Spectroscopic Analysis of 3-Fluorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-fluorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its structural features through spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for quality control, reaction monitoring, and drug design. This document details the characteristic spectral data, experimental protocols for obtaining high-quality spectra, and the logical workflows involved in the spectroscopic elucidation of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopic analyses of this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.49 - 7.52 | m | - |

| H-4 | 7.35 - 7.36 | m | - |

| H-5 | ~7.5 | m | - |

| H-6 | 7.49 - 7.52 | m | - |

Note: The aromatic protons of this compound exhibit a complex multiplet pattern due to intricate spin-spin coupling between the protons and with the fluorine atom. The assignments are based on typical aromatic region chemical shifts and require advanced 2D NMR techniques for unambiguous assignment.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C-CN) | 114.1 |

| C-2 | 119.5 (d, J = 21.0 Hz) |

| C-3 (C-F) | 162.1 (d, J = 250.0 Hz) |

| C-4 | 119.5 (d, J = 21.0 Hz) |

| C-5 | 130.5 |

| C-6 | 127.8 |

| CN | 117.2 |

Note: The carbon atoms are numbered starting from the carbon bearing the nitrile group. The 'd' indicates a doublet splitting pattern due to coupling with the ¹⁹F nucleus, with the corresponding C-F coupling constant provided.

¹⁹F NMR Data

Table 3: ¹⁹F NMR Chemical Shift for this compound

| Nucleus | Chemical Shift (δ, ppm) |

| ¹⁹F | -111.9 |

Note: The chemical shift is referenced to an external standard.

IR Spectroscopy Data

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | 2230 | Strong |

| C-F stretch | 1250 | Strong |

| Aromatic C-H stretch | 3070 | Medium |

| Aromatic C=C stretch | 1580, 1480 | Medium-Strong |

| C-H in-plane bend | 1150 | Medium |

| C-H out-of-plane bend | 880, 780 | Strong |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to yield high-quality, reproducible data.

NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

4. ¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire the ¹⁹F NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans is typically sufficient.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

-

Ensure there are no air bubbles trapped between the plates.

2. IR Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation and a general experimental workflow.

Caption: Logical relationship between spectroscopic techniques and structural information.

Caption: General experimental workflow for spectroscopic analysis.

An In-depth Technical Guide to the Molecular Structure of 3-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 3-fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While a definitive solid-state crystal structure remains elusive, this document details the precise gas-phase molecular geometry as determined by microwave spectroscopy and supported by modern computational methods. Understanding the structural parameters of this compound is crucial for molecular modeling, reaction mechanism studies, and the rational design of novel bioactive molecules.

Gas-Phase Molecular Structure from Microwave Spectroscopy

The most precise experimental determination of the molecular structure of this compound in its free state comes from a microwave spectroscopy study. This technique allows for the measurement of the rotational constants of a molecule in the gas phase, from which highly accurate bond lengths and angles can be derived.

Experimental Protocol: Microwave Spectroscopy

The determination of the gas-phase structure of this compound involved the following general steps:

-

Sample Preparation: A sample of this compound, which is a liquid at room temperature, was vaporized to obtain a low-pressure gaseous sample.

-

Microwave Irradiation: The gaseous sample was irradiated with microwave radiation of varying frequencies.

-

Absorption Spectrum Measurement: The absorption of microwaves by the sample was measured as a function of frequency. The frequencies at which absorption occurs correspond to transitions between the rotational energy levels of the molecule.

-

Spectral Analysis: The observed rotational transitions were assigned to specific quantum number changes. From the frequencies of these transitions, the rotational constants (A, B, and C) of the molecule were determined.

-

Structure Determination: The experimentally determined rotational constants were used to fit a molecular model, yielding the precise bond lengths and angles of the molecule. Isotopic substitution studies can be employed to further refine the structure.

A pivotal study in this area is the "Microwave spectral study of this compound" by Dutta et al., published in the Journal of Molecular Spectroscopy in 1986.[1][2]

Experimental Workflow for Microwave Spectroscopy

Caption: Workflow for determining molecular structure using microwave spectroscopy.

Computationally Determined Molecular Structure

In addition to experimental methods, modern computational chemistry provides a powerful tool for determining molecular structures. Density Functional Theory (DFT) calculations have been employed to model the geometry of this compound, and these theoretical results show good agreement with experimental findings.[3][4]

A recent study utilized DFT at the B3LYP/aug-cc-pvtz level of theory to calculate the stable molecular structure of this compound in its ground state (S₀).[3][4]

Computational Protocol: Density Functional Theory (DFT)

The computational determination of the molecular structure of this compound generally follows these steps:

-

Initial Structure: An approximate 3D structure of the molecule is generated.

-

Method and Basis Set Selection: A suitable theoretical method (e.g., B3LYP) and basis set (e.g., aug-cc-pvtz) are chosen. The choice of method and basis set is crucial for the accuracy of the calculation.

-

Geometry Optimization: The energy of the molecule is calculated and minimized with respect to the positions of its atoms. This iterative process leads to the most stable, or "optimized," geometry.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Output Analysis: The final optimized geometry provides the bond lengths, bond angles, and dihedral angles of the molecule.

Logical Flow for DFT-Based Structure Optimization

Caption: Decision workflow for computational structure determination via DFT.

Tabulated Bond Lengths and Angles

| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |

| C-C (ring) | C₁ | C₂ | 1.392 |

| C-C (ring) | C₂ | C₃ | 1.387 |

| C-F | C₃ | F | 1.353 |

| C-C (ring) | C₃ | C₄ | 1.384 |

| C-C (ring) | C₄ | C₅ | 1.393 |

| C-C (ring) | C₅ | C₆ | 1.391 |

| C-C (ring) | C₆ | C₁ | 1.398 |

| C-C≡N | C₁ | C₇ | 1.455 |

| C≡N | C₇ | N | 1.157 |

| Angle | Atom 1 | Atom 2 | Atom 3 | **Calculated Bond Angle (°) ** |

| C-C-C (ring) | C₆ | C₁ | C₂ | 118.8 |

| C-C-C (ring) | C₁ | C₂ | C₃ | 121.0 |

| C-C-F | C₂ | C₃ | F | 118.8 |

| C-C-F | C₄ | C₃ | F | 118.8 |

| C-C-C (ring) | C₂ | C₃ | C₄ | 122.4 |

| C-C-C (ring) | C₃ | C₄ | C₅ | 118.1 |

| C-C-C (ring) | C₄ | C₅ | C₆ | 120.7 |

| C-C-C (ring) | C₅ | C₆ | C₁ | 119.0 |

| C-C-C≡N | C₂ | C₁ | C₇ | 120.7 |

| C-C-C≡N | C₆ | C₁ | C₇ | 120.5 |

| C-C≡N | C₁ | C₇ | N | 179.1 |

Note: The atom numbering is based on standard IUPAC nomenclature for substituted benzenes, with C₁ being the carbon attached to the cyano group.

Crystal Structure: An Unresolved Aspect

As of the date of this document, a definitive single-crystal X-ray diffraction structure for pure this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. The reason for this is likely due to the compound's low melting point (-16 °C), which makes the growth of high-quality single crystals suitable for X-ray diffraction challenging. In-situ crystallization techniques on a diffractometer would be required to obtain such data.

It is important to note that while the gas-phase structure represents the molecule in an isolated state, the solid-state structure would be influenced by intermolecular interactions, which could lead to slight variations in bond lengths and angles.

Conclusion

The molecular structure of this compound has been precisely determined in the gas phase through microwave spectroscopy, with these experimental findings being well-supported by modern DFT calculations. This technical guide provides the key structural parameters and the experimental and computational methodologies used for their determination. For professionals in drug development and chemical research, this information is fundamental for understanding the reactivity, intermolecular interactions, and overall behavior of this important chemical entity. Future work to determine the solid-state crystal structure would provide further insights into the packing and intermolecular forces that govern its properties in the condensed phase.

References

A Comprehensive Technical Guide to the Solubility and Solvent Compatibility of 3-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility and solvent compatibility of 3-fluorobenzonitrile, a key building block in pharmaceutical and agrochemical synthesis. Understanding these properties is critical for its effective use in reaction media, purification processes, and formulation development.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1][2] Its key physical properties are summarized in the table below, providing a foundation for understanding its solubility characteristics.

| Property | Value |

| Molecular Formula | C₇H₄FN |

| Molecular Weight | 121.11 g/mol [3] |

| Melting Point | -16 °C[2] |

| Boiling Point | 182-183 °C (at 753 mmHg)[2] |

| Density | 1.133 g/mL at 25 °C |

Solubility Profile

Table of Estimated Solubility of this compound:

| Solvent Class | Solvent | Estimated Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar nitrile group allows for some interaction with water, but the nonpolar benzene (B151609) ring limits extensive solubility. |

| Methanol (B129727) | Miscible | The polarity of methanol is similar to that of this compound, and it can act as a hydrogen bond acceptor. | |

| Ethanol | Miscible | Similar to methanol, ethanol's polarity and ability to participate in dipole-dipole interactions suggest good miscibility. | |

| Polar Aprotic | Acetone (B3395972) | Miscible | The high polarity of acetone makes it an excellent solvent for polar nitriles. A study on the similar compound 3-nitrobenzonitrile (B78329) showed high solubility in acetone.[4] |

| Acetonitrile (B52724) | Miscible | As a nitrile itself, acetonitrile shares structural similarities and polarity, favoring miscibility. 3-Nitrobenzonitrile also exhibits good solubility in acetonitrile.[4] | |

| Dichloromethane (B109758) | Soluble | The moderate polarity of dichloromethane should allow for good solvation of the polar nitrile and the aromatic ring. | |

| Ethyl Acetate (B1210297) | Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving both polar and non-polar characteristics of the molecule. 3-Nitrobenzonitrile is soluble in ethyl acetate.[4] | |

| Nonpolar Aromatic | Toluene (B28343) | Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of this compound through π-stacking interactions. 3-Nitrobenzonitrile is soluble in toluene.[4] |

| Nonpolar Aliphatic | Hexane (B92381) | Sparingly Soluble | The significant difference in polarity between the highly polar this compound and nonpolar hexane suggests poor solubility. |

Solvent Compatibility

The stability of this compound in various solvents is a critical consideration for its storage and use in chemical reactions.

Incompatible Solvents and Conditions:

-

Strong Acids: Aromatic nitriles can be hydrolyzed to carboxylic acids in the presence of strong acids, a reaction that is often accelerated by heat.

-

Strong Bases: Strong bases can also promote the hydrolysis of the nitrile group to a carboxylate salt.

-

Strong Oxidizing Agents: The aromatic ring and the nitrile group can be susceptible to oxidation by strong oxidizing agents, leading to degradation of the molecule.

Compatible Solvents:

Under typical laboratory conditions (room temperature, neutral pH), this compound is expected to be stable in a wide range of common organic solvents, including:

-

Alcohols (e.g., methanol, ethanol)

-

Ketones (e.g., acetone)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Esters (e.g., ethyl acetate)

-

Halogenated hydrocarbons (e.g., dichloromethane, chloroform)

-

Aromatic hydrocarbons (e.g., toluene, benzene)

-

Polar aprotic solvents (e.g., acetonitrile, dimethylformamide, dimethyl sulfoxide)

It is always recommended to perform small-scale compatibility tests before large-scale use, especially when heating or using catalysts.

Experimental Protocols

Detailed methodologies for determining the solubility and solvent compatibility of a liquid organic compound like this compound are outlined below. These protocols are based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Protocol 1: Determination of Solubility in Organic Solvents (Shake-Flask Method)

This method is a widely used and reliable technique for determining the equilibrium solubility of a substance.[5]

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of a visible excess of the solute is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). A preliminary test can determine the optimal equilibration time.[6][7][8]

-

Phase Separation: After equilibration, allow the container to stand undisturbed at the constant temperature to allow the excess undissolved this compound to settle. If necessary, centrifuge the sample to ensure complete separation of the liquid and undissolved phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of the solvent. Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units of g/100 mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Assessment of Solvent Compatibility

Objective: To evaluate the stability of this compound in a selected solvent over time and under specific conditions (e.g., elevated temperature).

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Sealed vials or reaction tubes

-

Oven or heating block

-

Analytical instrument for purity assessment (e.g., GC-FID or HPLC-UV)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the test solvent at a known concentration (e.g., 10% w/v).

-

Initial Analysis: Immediately after preparation, analyze an aliquot of the solution to determine the initial purity of this compound. This serves as the time-zero reference.

-

Incubation: Store the sealed vials under the desired test conditions. This may include room temperature and one or more elevated temperatures (e.g., 40 °C, 60 °C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot from each vial. Analyze the samples to determine the purity of this compound and to detect the formation of any degradation products.

-

Data Evaluation: Compare the purity of this compound at each time point to the initial purity. A significant decrease in purity or the appearance of new peaks in the chromatogram indicates incompatibility.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Determining the Solubility of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | C7H4FN | CID 67880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 7. oecd.org [oecd.org]

- 8. Water Solubility | Scymaris [scymaris.com]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Fluorobenzonitrile and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-fluorobenzonitrile and its structural isomers, 2-fluorobenzonitrile (B118710) and 4-fluorobenzonitrile. Given the scarcity of experimental data for these specific compounds, this guide emphasizes established computational and experimental methodologies for their determination. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and pharmaceutical development by providing both theoretical frameworks and practical procedural outlines.

Introduction

Fluorinated benzonitriles are important structural motifs in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the electronic properties, metabolic stability, and binding interactions of a molecule. Understanding the thermodynamic properties of these isomers—such as their enthalpy of formation, entropy, and heat capacity—is crucial for predicting their relative stability, reactivity, and behavior in various chemical and biological systems. This guide summarizes the available data and provides detailed protocols for the determination of these key thermodynamic parameters.

Comparative Thermodynamic Data

Due to a lack of comprehensive experimental studies, the thermodynamic data for fluorobenzonitrile isomers is limited. The following tables present a combination of computationally derived data and fundamental physical properties. It is important to note that computational values can vary depending on the level of theory and basis set used.

Table 1: Calculated Gas-Phase Thermodynamic Properties of Fluorobenzonitrile Isomers at 298.15 K

| Isomer | Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) |

| 2-Fluorobenzonitrile | Data not available in searched literature | Data not available in searched literature |

| This compound | Data not available in searched literature | Data not available in searched literature |

| 4-Fluorobenzonitrile | 6.02 (Joback Method)[1] | 49.21 (Joback Method)[1] |

Note: The Joback method is a group contribution method for the estimation of thermochemical data. While useful for initial estimates, values derived from higher-level quantum chemical calculations are generally more accurate.

Table 2: Physical Properties of Fluorobenzonitrile Isomers

| Property | 2-Fluorobenzonitrile | This compound | 4-Fluorobenzonitrile |

| CAS Number | 394-47-8[2] | 403-54-3 | 1194-02-1[3] |

| Molecular Formula | C₇H₄FN[2] | C₇H₄FN | C₇H₄FN[3] |

| Molecular Weight | 121.11 g/mol [2] | 121.11 g/mol | 121.11 g/mol [3] |

| Boiling Point | 188 °C / 750 mmHg (lit.) | 182-183 °C / 753 mmHg (lit.)[4] | 188 °C / 750 mmHg (lit.)[5] |

| Melting Point | Not available | -16 °C (lit.)[4] | 32-34 °C (lit.)[5] |

| Density | 1.116 g/mL at 25 °C (lit.)[6] | 1.133 g/mL at 25 °C (lit.)[4] | Not available |

Methodologies for Determining Thermodynamic Properties

The determination of the thermodynamic properties of the fluorobenzonitrile isomers can be approached through both experimental measurements and computational chemistry. The following sections detail the protocols for each approach.

Experimental Protocols

While specific experimental data for these isomers is sparse, the following are standard and well-established methods for determining the thermodynamic properties of solid and liquid organic compounds. These protocols are based on methodologies reported for similar substituted benzene (B151609) derivatives.

The standard enthalpy of formation in the condensed phase is determined by measuring the energy of combustion in a bomb calorimeter.

Protocol:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the high-purity crystalline fluorobenzonitrile isomer is pressed into a pellet.

-

Calorimeter Setup: The pellet is placed in a crucible within a static-bomb combustion calorimeter. A known amount of water is added to the bomb to ensure saturation of the final atmosphere and facilitate the dissolution of combustion products. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Combustion: The calorimeter is assembled, and the sample is ignited. The temperature change of the surrounding water jacket is monitored with high precision.

-

Energy Equivalent Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.

-

Data Analysis: The standard specific energy of combustion is calculated from the corrected temperature rise and the mass of the sample. Corrections are applied for the heat of formation of nitric acid (from residual N₂) and for the energy of decomposition of any auxiliary substances used for ignition.

-

Enthalpy of Formation Calculation: The standard molar enthalpy of combustion is calculated from the specific energy of combustion. The standard molar enthalpy of formation in the crystalline phase is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

The enthalpy of sublimation (for solids) or vaporization (for liquids) can be determined by measuring the vapor pressure as a function of temperature.

Static Method Protocol:

-

Apparatus: A temperature-controlled vessel connected to a high-precision pressure transducer (e.g., a capacitance diaphragm manometer) is used.

-

Sample Preparation: A sample of the fluorobenzonitrile isomer is placed in the vessel, which is then evacuated to a high vacuum to remove any volatile impurities.

-

Measurement: The sample is heated to a series of precisely controlled temperatures, and the equilibrium vapor pressure is recorded at each temperature.

-

Data Analysis: The Clausius-Clapeyron equation is used to relate the vapor pressure to the enthalpy of sublimation or vaporization. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH/R, where R is the ideal gas constant. This allows for the calculation of the standard molar enthalpy of sublimation or vaporization.

Knudsen Effusion Method Protocol:

-

Apparatus: A Knudsen effusion cell with a small orifice is suspended from a microbalance in a high-vacuum chamber.

-

Measurement: The cell containing the sample is maintained at a constant temperature, and the rate of mass loss due to effusion of the vapor through the orifice is measured.

-

Data Analysis: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation as described above.

DSC is used to measure heat capacities and the enthalpies of phase transitions (e.g., fusion).

Protocol:

-

Sample Preparation: A small, accurately weighed sample of the fluorobenzonitrile isomer is hermetically sealed in an aluminum pan.

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Heat Capacity Measurement: The sample is subjected to a modulated temperature program, and the heat flow to the sample is measured relative to an empty reference pan. This allows for the determination of the heat capacity as a function of temperature.

-

Enthalpy of Fusion Measurement: The sample is heated at a constant rate through its melting point. The energy absorbed during the phase transition is determined by integrating the area of the melting peak in the DSC thermogram, which corresponds to the enthalpy of fusion.

Computational Protocol